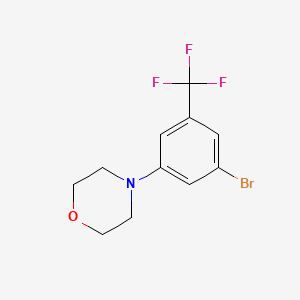
4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine
描述
“4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine” is a chemical compound with the molecular formula C11H11BrF3NO . It has a molecular weight of 374.18 . The compound is used for research purposes .
Molecular Structure Analysis
The InChI code for “4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine” is 1S/C11H11BrF3NO3S/c12-9-5-8(11(13,14)15)6-10(7-9)20(17,18)16-1-3-19-4-2-16/h5-7H,1-4H2 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound “4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine” has a molecular weight of 374.17 . Its molecular formula is C11H11BrF3NO3S . More specific physical and chemical properties, such as melting point, boiling point, and density, are not provided in the available sources.科学研究应用
Synthesis and Characterization
- The compound has been synthesized and characterized in various studies, revealing its structural properties and potential applications. For instance, it has been used in the synthesis of antidepressant agents (Yuan, 2012) and in the construction of water-soluble neurokinin-1 receptor antagonists (Harrison et al., 2001).
Antidepressant Activities
- Investigations have explored its antidepressant activities, with tests showing promising results in mice models (Yuan, 2012).
Photophysical and Biomolecular Properties
- Research has also focused on the photophysical and biomolecular binding properties of derivatives of this compound, indicating potential applications in medical imaging or as molecular probes (Bonacorso et al., 2018).
Antitumor Activity
- Some studies have synthesized derivatives and tested their antitumor activities, showing inhibitory effects on cancer cell lines, suggesting potential in cancer research (Ji et al., 2018).
Antibacterial and Antioxidant Activities
- The compound and its derivatives have been evaluated for their antibacterial and antioxidant activities, indicating their potential use in developing new antimicrobial and antioxidant agents (S.V et al., 2019).
Novel Synthetic Approaches
- Novel synthetic approaches to create morpholine derivatives, including those incorporating the 4-(3-Bromo-5-(trifluoromethyl)phenyl) group, have been explored, contributing to advancements in organic synthesis and medicinal chemistry (D’hooghe et al., 2006).
Photoactivated Cancer Therapy
- Studies have investigated the use of derivatives in photoactivated cancer therapy methods like photothermal and photodynamic therapy, showing potential in targeted cancer treatments (Tang et al., 2019).
安全和危害
The safety data sheet for “4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of accidental release, it’s advised to avoid letting the chemical enter drains and to prevent further spillage or leakage if it’s safe to do so .
属性
IUPAC Name |
4-[3-bromo-5-(trifluoromethyl)phenyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3NO/c12-9-5-8(11(13,14)15)6-10(7-9)16-1-3-17-4-2-16/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBGEKVRKFAKFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=CC(=C2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine] hydrochloride](/img/structure/B1404120.png)
![2-(Methyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]amino)ethanol](/img/structure/B1404121.png)
![N-[4-(4-ethylpiperazin-1-yl)cyclohexyl]acetamide](/img/structure/B1404122.png)
![[3-(4-Chloro-2-fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol](/img/structure/B1404123.png)
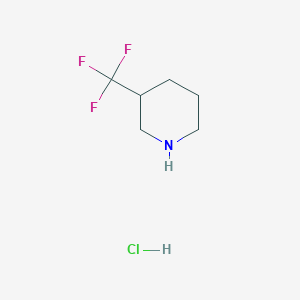
![6-Nitro-1H-pyrazolo[4,3-B]pyridine](/img/structure/B1404127.png)
![4-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}thiomorpholine](/img/structure/B1404128.png)
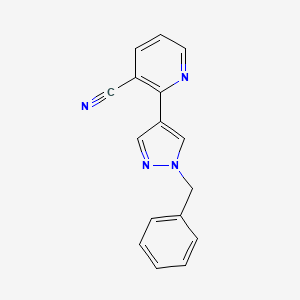

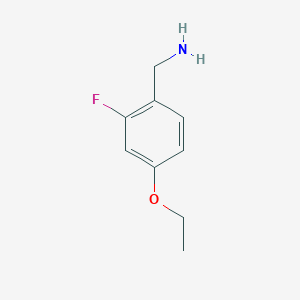
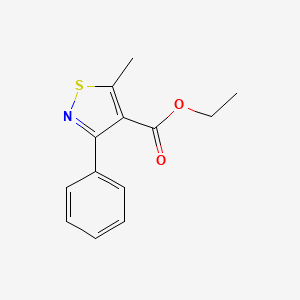
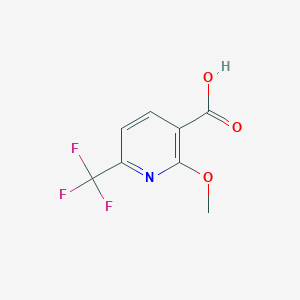
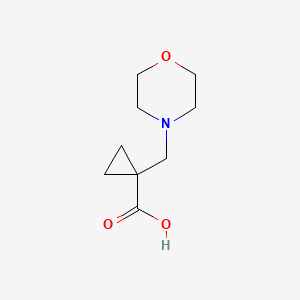
![4-[3-(4-Methyl-pyridin-3-yl)-2-oxo-imidazolidin-1-yl]-benzoic acid](/img/structure/B1404142.png)